molecular formula C7H10O B176598 5-Methylhexa-1,4-dien-3-one CAS No. 13058-38-3

5-Methylhexa-1,4-dien-3-one

Cat. No. B176598
CAS RN: 13058-38-3
M. Wt: 110.15 g/mol
InChI Key: DNSNCSDSZVRBSO-UHFFFAOYSA-N
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Description

5-Methylhexa-1,4-dien-3-one is a chemical compound with the molecular formula C7H10O . It has an average mass of 110.154 Da and a monoisotopic mass of 110.073166 Da .


Molecular Structure Analysis

The molecular structure of 5-Methylhexa-1,4-dien-3-one consists of 7 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . More detailed structural information may be obtained through techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

5-Methylhexa-1,4-dien-3-one has a molecular weight of 110.1537 . More detailed physical and chemical properties may be obtained from specialized databases .

Scientific Research Applications

Synthesis and Chemical Reactions

5-Methylhexa-1,4-dien-3-one, and its derivatives exhibit diverse reactivity, making them valuable in organic synthesis. For instance, the alcohol derivative (E)-4-methylhexa-3,5-dien-1-ol, synthesized from 3-methylpenta-1,4-diene, engages in Diels–Alder reactions with thioester dienophiles to yield bicyclic lactones, intermediates applicable in diterpene synthesis (Syntrivanis & Robertson, 2017). Additionally, 1,3,5-hexatriene derivatives, including 5-Methylhexa-1,4-dien-3-one, have been utilized in cobalt-catalyzed transformations such as Diels-Alder reactions, showing high regioselectivity and control over double bond geometry in the products (Schmidt & Hilt, 2013).

Photochemistry and Photoreactions

The photochemistry of compounds like 5-Methylhexa-1,4-dien-3-one has been studied extensively. Notably, 1,5-hexadien-3-ones exhibit wavelength-dependent selectivity in intramolecular enone-olefin photoadditions. Quantum yield measurements and structure reactivity studies on these compounds have contributed to understanding their reaction pathways, indicating complex photochemical behaviors (Dauben et al., 1991).

Catalytic Reactions

5-Methylhexa-1,4-dien-3-one and its related compounds serve as substrates in various catalyzed reactions. For instance, the Cr(CO)3(CH3CN)3 complex has been shown to catalyze the 1,4-addition of hydrogen to 1,3-dienes, demonstrating the compound's versatility and potential in fine chemical synthesis (Schroeder & Wrighton, 1974).

Chemical Kinetics and Mechanism Studies

The kinetic and mechanism aspects of reactions involving 5-Methylhexa-1,4-dien-3-one are also a research focus. Investigations into the gas-phase reactions of ozone with conjugated dienes like 5-Methylhexa-1,4-dien-3-one help elucidate reaction rates and mechanisms, contributing to a deeper understanding of chemical kinetics and atmospheric chemistry (Lewin et al., 2001).

Structural Analysis and Theoretical Studies

The compound and its derivatives have been subjects in structural analysis and theoretical studies, such as DFT (Density Functional Theory) calculations. These studies provide insights into the molecular stability, charge transfer phenomena, and chemical reactivity, advancing the understanding of its chemical properties and potential applications (Khalid et al., 2020).

properties

IUPAC Name

5-methylhexa-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-4-7(8)5-6(2)3/h4-5H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSNCSDSZVRBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482950
Record name 5-Methylhexa-1,4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylhexa-1,4-dien-3-one

CAS RN

13058-38-3
Record name 5-Methylhexa-1,4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Kobayashi, T Semba, T Takahashi, S Yoshida, K Dai… - Tetrahedron, 2009 - Elsevier
The diene-transmissive hetero-Diels–Alder (DTHDA) reactions of cross-conjugated azatrienes (divinylimines or penta-1,4-dien-3-imines) having an N-aryl, N-alkyl, or N-dimethylamino …
Number of citations: 39 www.sciencedirect.com
RP Kopinski, JT Pinhey - Australian Journal of Chemistry, 1983 - CSIRO Publishing
The treatment of 4-benzoyltetrahydrofuran-2,3-dione (2a) with 2 equiv. of phenyllead triacetate (3a) in chloroform gives 1,2-diphenylpropenone (4a) in excellent yield. This reaction has …
Number of citations: 11 www.publish.csiro.au
NK Hamer - Journal of the Chemical Society, Perkin Transactions 1, 1983 - pubs.rsc.org
A simple preparative route to the title compounds is given involving bromine addition to α-ethoxyvinyl ketones and subsequent hydrolysis. These compounds undergo efficient …
Number of citations: 3 pubs.rsc.org

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